molecular formula C23H28N4O4 B2699389 N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide CAS No. 1018129-60-6

N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide

Cat. No.: B2699389
CAS No.: 1018129-60-6
M. Wt: 424.501
InChI Key: HKCIFTPSIQZCJI-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a structurally complex acetamide derivative featuring a cyclopenta[d]pyrimidine dione core substituted with a cyclohexyl group and linked to a 4-acetamidophenyl moiety via an acetamide bridge.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-15(28)24-16-10-12-17(13-11-16)25-21(29)14-26-20-9-5-8-19(20)22(30)27(23(26)31)18-6-3-2-4-7-18/h10-13,18H,2-9,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCIFTPSIQZCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may confer various therapeutic properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 4 acetamidophenyl 2 3 cyclohexyl 2 4 dioxo 2 3 4 5 6 7 hexahydro 1H cyclopenta d pyrimidin 1 yl acetamide\text{N 4 acetamidophenyl 2 3 cyclohexyl 2 4 dioxo 2 3 4 5 6 7 hexahydro 1H cyclopenta d pyrimidin 1 yl acetamide}

This structure includes:

  • Acetamide Group : Contributing to solubility and biological activity.
  • Cyclohexyl Moiety : Implicating potential hydrophobic interactions.
  • Dioxo Functional Groups : Suggesting reactivity and possible interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antimicrobial : Inhibitory effects against various bacteria and fungi.
  • Anticancer : Potential cytotoxicity against cancer cell lines.
  • Anti-inflammatory : Modulation of inflammatory pathways.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways (e.g., sphingomyelin synthase) .
  • Receptor Binding : Potential interactions with cellular receptors affecting signaling pathways.
  • DNA Interaction : Compounds in this class may intercalate with DNA or inhibit topoisomerases.

In Vitro Studies

Recent studies have evaluated the biological activity of structurally related compounds:

  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) showing IC50 values ranging from 5 to 20 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa10
N-(4-acetamidophenyl)-...MCF-712

Case Studies

One notable study explored the synthesis and evaluation of derivatives of similar compounds that demonstrated significant inhibition of sphingomyelin synthase (SMS), a target for atherosclerosis treatment. The most potent derivative showed an IC50 value of 2.1 µM . This suggests that the compound may have similar inhibitory potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and structurally related acetamide-pyrimidine derivatives from the literature:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound : N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide Cyclopenta[d]pyrimidine-2,4-dione Cyclohexyl, 4-acetamidophenyl Not reported Not reported Not reported Dioxo-hexahydro ring enhances rigidity; cyclohexyl may improve lipophilicity.
Compound 24 : N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Thieno[2,3-d]pyrimidine Cyclopenta-thieno fused ring, 3-phenyloxy 326.0 (LC-MS) 197–198 53 Thieno-pyrimidine core; aryloxy substituent; moderate yield.
Compound : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine Sulfanyl, 4-methylpyridinyl Not reported Not reported Not reported Sulfanyl linker; crystallographically characterized; potential for H-bonding.

Structural and Functional Insights :

In contrast, Compound 24 employs a thieno-pyrimidine fused ring, likely altering electronic properties and metabolic stability. The sulfanyl-pyrimidine derivative lacks the dioxo-hexahydro system but includes a sulfur atom, which could influence solubility and redox reactivity.

The 4-acetamidophenyl moiety in the target compound contrasts with the 4-methylpyridinyl group in , suggesting divergent pharmacokinetic profiles (e.g., absorption, distribution).

Synthetic Yields and Characterization :

  • Compound 24 achieved a moderate yield (53%) and was characterized via LC-MS and NMR, whereas the target compound’s synthetic details are unavailable. The sulfanyl-pyrimidine derivative highlights the utility of X-ray crystallography in confirming molecular geometry, a technique that could benefit characterization of the target compound.

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